molecular formula C13H11FN2O B3252765 2-amino-N-(3-fluorophenyl)benzamide CAS No. 219492-66-7

2-amino-N-(3-fluorophenyl)benzamide

Cat. No.: B3252765
CAS No.: 219492-66-7
M. Wt: 230.24 g/mol
InChI Key: UUNGQEZMZQDIKE-UHFFFAOYSA-N
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Description

2-Amino-N-(3-fluorophenyl)benzamide is a benzamide derivative featuring an amino group (-NH₂) at the 2-position of the benzoyl ring and a 3-fluorophenyl substituent on the amide nitrogen. This compound is of interest in medicinal chemistry due to the versatility of the benzamide scaffold in drug design, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems .

Properties

IUPAC Name

2-amino-N-(3-fluorophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNGQEZMZQDIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3-fluorophenyl)benzamide typically involves the reaction of 3-fluoroaniline with isatoic anhydride. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a base, such as sodium bicarbonate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3-fluorophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-(3-fluorophenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-(3-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly impact physicochemical and biological properties.

Table 1: Substituent Effects on Key Properties
Compound Name Substituent (Position) Yield (%) Melting Point (°C) Notable Spectral Features (IR/NMR)
2-Amino-N-(3-fluorophenyl)benzamide 3-Fluoro N/A* N/A* NH₂ stretch (IR: ~3400 cm⁻¹); ¹⁹F NMR: δ -110 ppm
2-Amino-N-(4′-fluorophenyl)benzamide (3b) 4-Fluoro 62 118–168 Aromatic C-F coupling (¹H-NMR: δ 7.2–7.8)
2-Amino-N-(p-tolyl)benzamide (7) 4-Methyl 97 N/A CH₃ protons (¹H-NMR: δ 2.3); NH₂ (IR: 3350 cm⁻¹)
2-Amino-N-(3,4-dimethoxyphenethyl)benzamide (10) 3,4-Dimethoxy 100 N/A OCH₃ (¹H-NMR: δ 3.8); NH₂ (IR: 3380 cm⁻¹)
2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide 3-CF₃ N/A N/A CF₃ (¹⁹F NMR: δ -63 ppm; IR: 1250 cm⁻¹)

Key Observations :

  • Fluorine Position : The 3-fluoro substituent (meta) in the target compound may induce different electronic effects compared to 4-fluoro (para) in 3b. Para-substitution often enhances resonance stabilization, while meta-substitution directs steric and inductive effects .
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) group in 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide increases lipophilicity and metabolic stability compared to the single fluorine atom .
  • Methoxy Groups : 3,4-Dimethoxy substituents (Compound 10) improve solubility via hydrogen bonding but may reduce membrane permeability .

Benzamide Ring Modifications

Variations in the benzamide core influence reactivity and target interactions.

Table 2: Benzamide Core Modifications
Compound Name Benzamide Substitution Biological Relevance (If Reported)
This compound 2-Amino Potential kinase inhibition (inferred from structural analogs)
2-Hydroxy-N-(3-trifluoromethyl-phenyl)benzamide 2-Hydroxy Enhanced hydrogen bonding; anti-inflammatory activity
2-[(3-Chlorobenzoyl)amino]-N-(3-methylphenyl)benzamide 2-Chlorobenzoyl Increased steric bulk; possible protease inhibition

Key Observations :

  • Amino vs. Hydroxy Groups: The 2-amino group in the target compound may engage in stronger hydrogen bonding compared to 2-hydroxy derivatives, influencing target selectivity .

Key Observations :

  • High-Yield Reactions : Electron-donating groups (e.g., methoxy in 4b) or less steric hindrance (e.g., phenethyl in 10) correlate with higher yields .
  • Fluorine Impact : Fluorinated analogs (e.g., 3b) show moderate yields (62%), possibly due to the destabilizing inductive effect of fluorine during amide bond formation .

Biological Activity

2-amino-N-(3-fluorophenyl)benzamide is an organic compound with the molecular formula C13H11FN2O. It is a benzamide derivative that has garnered attention for its biological activities, particularly in the fields of cancer research and enzyme inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with histone deacetylases (HDACs). It acts as an inhibitor, particularly targeting HDAC3 with an IC50 value indicating significant potency. The inhibition of HDACs leads to alterations in gene expression, which can result in various cellular effects, including apoptosis in tumor cells.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in both solid and non-solid tumor cells. This compound's ability to inhibit HDACs is crucial for its therapeutic potential against various cancers. The compound has been shown to significantly affect cell viability and proliferation in cancer cell lines.

Enzyme Inhibition

In addition to its anticancer effects, this compound has been investigated for its potential as an enzyme inhibitor. It has demonstrated inhibitory activity against α-glucosidase, which is relevant for antidiabetic treatments. While specific IC50 values for this compound were not detailed in the sources, related compounds have shown promising results in similar assays .

Research Findings and Case Studies

Research has highlighted the following findings regarding the biological activity of this compound:

  • Inhibition of HDAC3 : The compound shows a strong inhibitory effect on HDAC3, leading to increased acetylation of histones and subsequent modulation of gene expression related to cell cycle regulation and apoptosis.
  • Antitumor Activity : In vitro studies have demonstrated that this compound can significantly reduce the viability of various cancer cell lines, suggesting its potential as a therapeutic agent.
  • Antidiabetic Potential : Although primarily studied for its anticancer properties, related compounds indicate that benzamide derivatives can also inhibit α-glucosidase effectively, which may position this compound as a candidate for further exploration in metabolic disorders .

Comparison with Similar Compounds

A comparative analysis with similar compounds reveals the unique positioning of the fluorine atom on the phenyl ring in this compound, which influences its biological activity:

Compound NameTarget EnzymeIC50 Value (μM)Biological Activity
This compoundHDAC3Not specifiedAnticancer activity
3-amino-N-(2-fluorophenyl)benzamideHDACNot specifiedAnticancer activity
2-amino-N-(4-fluorophenyl)benzamideHDACNot specifiedAnticancer activity
2-amino-N-(3-chlorophenyl)benzamideHDACNot specifiedAnticancer activity

The differences in biological activities among these compounds underscore the importance of structural modifications on pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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